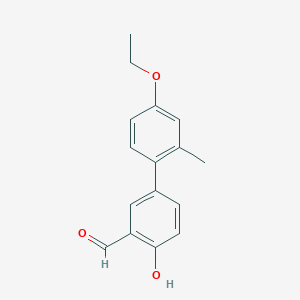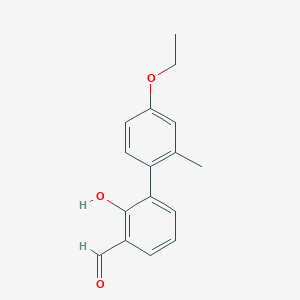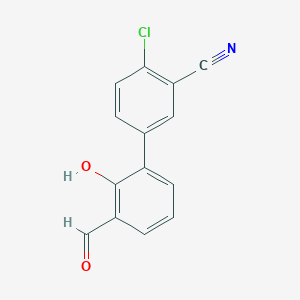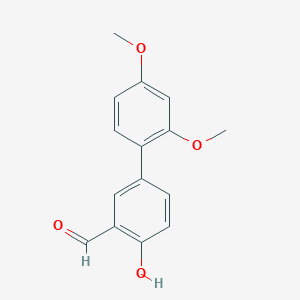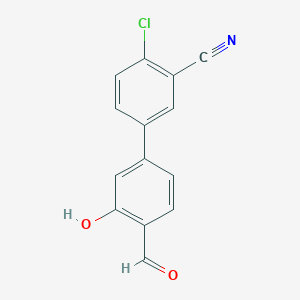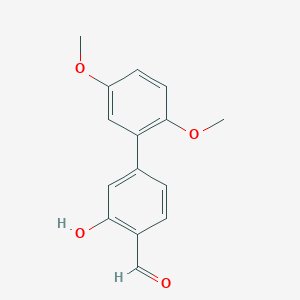
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-(2,4-DMPF)), is an organic compound that has a wide range of applications in organic synthesis, analytical chemistry, and medicinal chemistry. 6-(2,4-DMPF) is a white solid, with a melting point of 115-117°C and a boiling point of 271-273°C. It is soluble in alcohols, chloroform, and ethyl acetate, and insoluble in water.
Aplicaciones Científicas De Investigación
6-(2,4-DMPF) is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In organic synthesis, 6-(2,4-DMPF) is used as a starting material for the synthesis of various compounds, such as drugs, pesticides, and fragrances. In analytical chemistry, it is used as a reagent for the analysis of various compounds. In medicinal chemistry, it is used as a starting material for the synthesis of various drugs.
Mecanismo De Acción
6-(2,4-DMPF) is an organic compound that is used in a variety of scientific research applications. The mechanism of action of 6-(2,4-DMPF) is not well understood. However, it is believed to act as an inhibitor of some enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antioxidant, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,4-DMPF) are not well understood. However, it is believed to have anti-inflammatory and antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 6-(2,4-DMPF) has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(2,4-DMPF) in laboratory experiments include its low cost, availability, and stability. In addition, 6-(2,4-DMPF) is relatively non-toxic and has a low melting point, which makes it easy to handle and store. The main limitation of 6-(2,4-DMPF) is its lack of solubility in water, which limits its use in some experiments.
Direcciones Futuras
Future research on 6-(2,4-DMPF) should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should focus on the development of more efficient synthesis methods for 6-(2,4-DMPF). Finally, further research should focus on the development of new methods for the analysis and quantification of 6-(2,4-DMPF).
Métodos De Síntesis
6-(2,4-DMPF) can be synthesized by the reaction of 2,4-dimethoxyphenol and formic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration.
Propiedades
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-11-6-7-12(14(8-11)19-2)13-5-3-4-10(9-16)15(13)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQRYZRNROKGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685238 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258633-07-6 |
Source


|
| Record name | 2-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

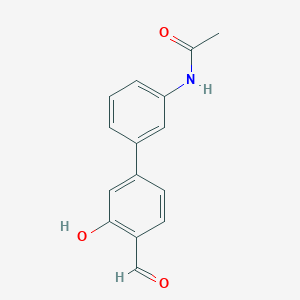
![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
